N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(4-methyl-2-oxopyridin-1-yl)acetamide
Description
N-[(3,5-Dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(4-methyl-2-oxopyridin-1-yl)acetamide is a complex organic compound featuring distinct functional groups. The presence of methoxy groups in the phenyl ring, along with the imidazole and pyridine motifs, suggests its versatility in chemical reactions and potential utility across diverse fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(4-methyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14-5-7-25(19(27)9-14)13-18(26)23-20(21-22-6-8-24(21)2)15-10-16(28-3)12-17(11-15)29-4/h5-12,20H,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYMYINLOOHKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC(=O)NC(C2=CC(=CC(=C2)OC)OC)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions:
Oxidation: The compound can undergo oxidation at the methoxy groups, forming corresponding aldehydes or acids.
Reduction: Hydrogenation reactions can target the imidazole and pyridine rings, modifying their electronic properties.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Use of mild oxidizing agents like potassium permanganate under neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under atmospheric hydrogen pressure.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed:
Oxidized derivatives (aldehydes, acids)
Hydrogenated imidazole and pyridine rings
Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: The compound's diverse functional groups facilitate its use as a building block in organic synthesis, enabling the construction of complex molecules through multi-step reactions.
Biology and Medicine: In medicinal chemistry, this compound can act as a scaffold for drug development. Its potential binding interactions with biological targets make it a candidate for studying enzyme inhibition and receptor modulation.
Industry: The material science domain explores its properties for developing advanced polymers and coatings. Its stability and reactivity profile make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
Molecular Targets and Pathways Involved:
Enzymes: Potential inhibition of cytochrome P450 enzymes through heme-iron binding.
Receptors: Interaction with GABA receptors due to structural resemblance to endogenous ligands.
Comparison with Similar Compounds
N-(phenyl-imidazol-2-yl)methyl acetamide
3,5-dimethoxyphenyl imidazole derivatives
2-(4-methyl-2-oxopyridin-1-yl)acetamide analogs
This exploration highlights the multi-faceted nature of N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]-2-(4-methyl-2-oxopyridin-1-yl)acetamide, underscoring its relevance in scientific research and potential applications across various domains. Quite the marvel of chemistry, wouldn't you say?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
